Product packaging for (R)-4-(3-Piperidinyl)-1H-indole(Cat. No.:CAS No. 81887-47-0)

(R)-4-(3-Piperidinyl)-1H-indole

Cat. No.: B1637049
CAS No.: 81887-47-0
M. Wt: 200.28 g/mol
InChI Key: JWMGZQMVMZBMFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-(3-Piperidinyl)-1H-indole is a chiral chemical scaffold of significant interest in medicinal chemistry and neuroscience research. This compound features a stereochemically defined piperidine ring fused to the 4-position of the indole heterocycle, a core structure found in numerous biologically active molecules and ligands for central nervous system targets. The constrained conformation of this scaffold is a key feature for optimizing interactions with biological targets and enhancing metabolic stability . Compounds based on the indole-piperidine structure are extensively investigated as ligands for various serotonin receptor subtypes (e.g., 5-HT 1A ) and the serotonin transporter (SERT) protein . Research into these analogs is crucial for developing new therapeutic agents for central nervous system disorders. The chirality of the molecule, denoted by the (R)-configuration at the piperidine ring, is a critical determinant of its biological activity and binding affinity, as different enantiomers can exhibit vastly different pharmacological profiles . The indole-piperidine scaffold is recognized as a "privileged structure" in drug discovery, meaning it is capable of providing high-affinity ligands for multiple classes of receptors and enzymes . Researchers utilize this high-purity compound as a key intermediate or building block for the synthesis of more complex, target-specific molecules. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2 B1637049 (R)-4-(3-Piperidinyl)-1H-indole CAS No. 81887-47-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-piperidin-3-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H16N2/c1-4-11(10-3-2-7-14-9-10)12-6-8-15-13(12)5-1/h1,4-6,8,10,14-15H,2-3,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMGZQMVMZBMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=C3C=CNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501002284
Record name 4-(Piperidin-3-yl)-1H-indole
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Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81887-47-0, 81887-48-1, 16176-75-3
Record name 1H-Indole, 4-(3-piperidinyl)-, (+-)-
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Record name 1H-Indole, 4-(3-piperidinyl)-, (R)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Piperidin-3-yl)-1H-indole
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Record name 4-(piperidin-3-yl)-1H-indole
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Synthetic Strategies for Chiral Indole Piperidine Scaffolds

General Methodologies for Indole (B1671886) Ring System Formation

The construction of the indole nucleus is a fundamental transformation in organic synthesis. Over the years, numerous methods have been developed, ranging from classic named reactions to modern transition metal-catalyzed processes. mdpi.comtaylorandfrancis.com

Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. wikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgrsc.org The choice of acid catalyst is crucial and can include Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (PTSA), or Lewis acids such as boron trifluoride (BF₃) and zinc chloride (ZnCl₂). wikipedia.org

The mechanism proceeds through the formation of an enamine intermediate from the phenylhydrazone, followed by a nih.govnih.gov-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring. wikipedia.org While the parent indole is achiral, the Fischer indole synthesis can be used to create chiral indoles, for instance, by using α-branched carbonyl compounds to generate indolenines with a quaternary stereocenter at the C3 position. rsc.org

A notable modification by Buchwald involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate, expanding the scope of the reaction. wikipedia.org

Transition Metal-Catalyzed Methods for Indole Construction

In recent decades, transition metal-catalyzed reactions have emerged as powerful and versatile tools for the synthesis of indoles, often offering milder reaction conditions and greater functional group tolerance compared to classical methods. mdpi.comresearchgate.net These methods provide alternative strategies to traditional synthetic protocols and have gained significant importance for the construction of C-C and C-N bonds. mdpi.com

Various transition metals, including palladium (Pd), rhodium (Rh), copper (Cu), cobalt (Co), and iron (Fe), have been successfully employed in catalytic systems for indole synthesis. nih.gov Common strategies include:

Cross-Dehydrogenative Coupling: This approach involves the coupling of N-aryl enamines or imines, a method concurrently developed by the research groups of Hartwig, Buchwald, and Miura. mdpi.com

Sonogashira Coupling followed by Cyclization: This two-step process begins with the palladium-catalyzed Sonogashira coupling of a 2-haloaniline with a terminal alkyne, followed by an intramolecular cyclization to form the indole ring. mdpi.com

C-H Activation/Functionalization: Direct functionalization of C-H bonds in readily available starting materials represents an atom-economical and step-economical approach to substituted indoles. nih.govresearchgate.net The regioselectivity of C-H functionalization can often be controlled by the choice of catalyst and reaction conditions. nih.gov

The development of catalytic asymmetric methods for indole synthesis is a particularly active area of research, aiming to produce optically active indole derivatives which are prevalent in natural products and pharmaceuticals. thieme-connect.com

Stereoselective Introduction of the Piperidine (B6355638) Moiety

The synthesis of chiral piperidines is of great interest due to their prevalence in a wide range of bioactive molecules and approved pharmaceuticals. nih.govnih.gov Achieving stereocontrol in the formation of the piperidine ring is a key challenge.

Asymmetric Synthesis Techniques for Piperidine Ring Formation

A variety of asymmetric techniques have been developed to synthesize enantiomerically enriched piperidines. These methods can be broadly categorized into chiral pool-derived routes, chiral auxiliary-controlled methods, and catalytic asymmetric reactions. researchgate.net

Chiral auxiliaries are temporary chiral groups that are attached to a substrate to direct a diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed. This approach has been successfully applied to the synthesis of chiral piperidines. rsc.orgresearchgate.net

One strategy involves the use of carbohydrate-derived chiral auxiliaries, such as O-derivatized amino sugars. For example, 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine has been employed as a chiral auxiliary to achieve diastereoselective nucleophilic additions to N-functionalized aldimines. researchgate.net A domino Mannich–Michael reaction of Danishefsky's diene with an aldimine derived from this auxiliary can furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.net Subsequent transformations, such as conjugate additions or alkylations, can then be used to introduce further functionality before the removal of the chiral auxiliary. researchgate.net

Another approach utilizes chiral amines to induce exocyclic chirality in reactions like the nitroalkene/amine/enone (NAE) condensation, leading to the formation of substituted piperidines with high enantiomeric excess. rsc.org

Catalytic asymmetric reactions offer a more atom-economical and efficient route to chiral piperidines by using a small amount of a chiral catalyst to generate a large amount of enantiomerically enriched product.

Iridium(III)-catalyzed reactions have shown promise in this area. For instance, artificial metalloenzymes, created by combining methyliridium(III) mesoporphyrin with a protein scaffold like cytochrome P450, can catalyze enantioselective cyclopropanation reactions. acs.org These biohybrid catalysts can achieve high turnover numbers and stereoselectivity in the reactions of unactivated alkenes. acs.org

Rhodium-catalyzed reactions have also been extensively explored. A rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition between alkenylisocyanates and alkynes provides access to indolizidines and quinolizidines, and this methodology has been extended to the synthesis of monocyclic piperidines. nih.gov More recently, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridines has been developed to produce 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. snnu.edu.cnnih.gov

The following table provides an overview of selected catalytic asymmetric methods for piperidine synthesis:

Catalyst SystemReaction TypeSubstratesProduct TypeKey Features
Rhodium(I) / Chiral Ligand[2+2+2] CycloadditionAlkenylisocyanates, AlkynesPolysubstituted PiperidinesCatalytic, asymmetric, good yields, high enantioselectivities. nih.gov
Rhodium / Chiral LigandAsymmetric Reductive HeckArylboronic Acids, Dihydropyridines3-Aryl-tetrahydropyridinesHigh enantioselectivity, broad functional group tolerance. snnu.edu.cnnih.gov
Iridium(III)-Porphyrin / Protein ScaffoldCarbene TransferMethylene-substituted N-heterocycles, Diazo ReagentsSpirocyclic PiperidinesHigh turnover numbers, high stereoselectivity for unactivated alkenes. acs.org
Stereoselective Ireland–Claisen Rearrangement

The Ireland-Claisen rearrangement is a powerful tool for the stereoselective synthesis of carbon-carbon bonds. organic-chemistry.org This researchgate.netresearchgate.net-sigmatropic rearrangement of allylic esters provides access to γ,δ-unsaturated carboxylic acids with a high degree of stereocontrol. organic-chemistry.orgthieme-connect.de A key advantage of this method is the ability to control the geometry of the enolate, and therefore the stereochemical outcome of the rearrangement, by selecting the appropriate solvent. organic-chemistry.org

In the context of synthesizing chiral piperidine frameworks, a fully stereo-divergent Ireland–Claisen rearrangement of achiral lactones has been developed. This strategy allows for the creation of all four potential stereoisomers of 3,4-disubstituted piperidines. rsc.org The utility of these building blocks has been demonstrated in the total synthesis of various indole alkaloids. rsc.org Furthermore, a dianionic variation of the Ireland-Claisen rearrangement has been successfully applied to chiral α-methyl-β-hydroxy allylic esters. This method yields products with three contiguous stereogenic centers, including a quaternary carbon, with high diastereoselectivity. nih.gov

Intramolecular Reductive Hydroamination/Cyclization

Intramolecular reductive hydroamination and cyclization represent another key strategy for the construction of piperidine rings. These methods often involve the cyclization of an amino-alkene or a related substrate. For instance, an iridium-catalyzed oxidative cyclization of 2-amino alcohols has been reported. researchgate.net Another approach involves the electroreductive cyclization of an imine with a terminal dihaloalkane in a flow microreactor, which has been shown to produce piperidine derivatives. nih.gov This method is notable for proceeding through the generation of a radical anion from the imine, which then reacts with the dihaloalkane. nih.gov

Palladium-catalyzed double reductive cyclization has also been employed to synthesize complex heterocyclic systems containing indole moieties, demonstrating the versatility of reductive cyclization techniques. nih.gov

Diastereoselective Reduction of Iminium Salts

The diastereoselective reduction of iminium salts is a valuable method for synthesizing substituted piperidines. Iminium salts, which can be readily formed from the corresponding amines and carbonyl compounds, can be reduced to the desired piperidine with high stereoselectivity. nih.gov For example, the reduction of 1,2-dihydropyridines to 1,2,3,6-tetrahydropyridines proceeds through an iminium intermediate and can be accomplished in good yields. nih.gov

A variety of reducing agents can be employed for this transformation. Sodium triacetoxyborohydride (B8407120) (STAB) and sodium borohydride (B1222165) have been used for the reduction of cyclic iminium salts, yielding piperidines with a modest preference for the trans diastereomer. chemrxiv.org The development of a four-component diastereoselective synthesis of piperidin-2-one-substituted pyridinium (B92312) salts highlights the potential of cascade reactions involving iminium intermediates. researchgate.net This reaction proceeds with high stereoselectivity, forming only one diastereomer. researchgate.net

N-Alkylation Strategies for Chiral Indole-Piperidine Linkages

The N-alkylation of indoles and piperidines is a fundamental transformation for creating the crucial linkage in indole-piperidine scaffolds. A common method involves the reaction of the nitrogen heterocycle with an alkyl halide in the presence of a base. researchgate.netorganic-chemistry.org For piperidine, this can be achieved using an alkyl bromide or iodide in anhydrous acetonitrile. researchgate.net To avoid the formation of quaternary ammonium (B1175870) salts, the alkyl halide can be added slowly to ensure the piperidine remains in excess. researchgate.net

For the N-alkylation of indoles, which can be more challenging due to the lower nucleophilicity of the indole nitrogen and competing C3-alkylation, various strategies have been developed. organic-chemistry.org One approach utilizes potassium hydroxide (B78521) as a base in the presence of phase-transfer catalysts like polyethylene (B3416737) glycols. capes.gov.br Another method involves a dearomatization-rearomatization strategy for the reductive cross-coupling of indoles with ketones. organic-chemistry.org A practical synthesis of chiral tryptamines has been achieved through the reaction of indole nucleophiles with chiral cyclic sulfamidates, resulting in excellent regioselectivity at the C3 position. nih.gov

Functionalization of the Indole and Piperidine Moieties

Regioselective Functionalization of the Indole Nucleus (e.g., C4, C5)

The direct and regioselective functionalization of the indole nucleus, particularly at the C4 and C5 positions, is a significant challenge in synthetic chemistry due to the inherent reactivity of the pyrrole (B145914) ring. nih.govrsc.org However, transition metal-catalyzed C-H activation has emerged as a powerful strategy for achieving this. rsc.org

For C4-functionalization, directing groups are often crucial. nih.gov For example, palladium-catalyzed direct olefination at the C4 position of tryptophan derivatives has been achieved using a TfNH- directing group. nih.gov Similarly, glycine (B1666218) has been used as a transient directing group for the C4-arylation of indoles. nih.gov Ruthenium(II)-catalyzed regioselective direct diamidation of 3-carbonylindoles at the C4- and C5-positions has also been reported, offering a method to install two amide groups onto the benzene (B151609) ring of the indole. nih.gov

For C5-functionalization, a highly regioselective direct iodination of indoles at the C5-position has been developed. rsc.org This metal-free reaction proceeds via a radical pathway and provides a versatile handle for further modifications. rsc.org

Modifications on the Piperidine Ring

Modifications to the piperidine ring itself are essential for diversifying the structure and properties of indole-piperidine compounds. A modular strategy for synthesizing trisubstituted chiral piperidines has been developed, starting from an orthogonally protected piperidine tricarboxylic acid diester. acs.org This intermediate can undergo sequential decarboxylative functionalizations using transition metal-catalyzed or photocatalytic methods to produce highly elaborated chiral piperidines. acs.org

Another approach involves the regioselective alkylation at the 3-position of piperidine. odu.edu This can be achieved by converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to form Δ¹-piperideine. The resulting enamine can then be alkylated at the C3 position. odu.edu

Below is a table summarizing the synthetic strategies discussed:

Strategy Key Features Example Application
Stereoselective Ireland–Claisen RearrangementHigh stereocontrol, access to all four stereoisomers of 3,4-disubstituted piperidines. rsc.orgTotal synthesis of indole alkaloids. rsc.org
Intramolecular Reductive Hydroamination/CyclizationFormation of piperidine ring from amino-alkenes.Synthesis of piperidine derivatives via electroreductive cyclization. nih.gov
Diastereoselective Reduction of Iminium SaltsHigh diastereoselectivity, use of various reducing agents. nih.govchemrxiv.orgSynthesis of highly substituted piperidine derivatives. nih.gov
N-Alkylation StrategiesLinkage of indole and piperidine moieties.Synthesis of chiral tryptamines. nih.gov
Regioselective Functionalization of Indole NucleusC-H activation at C4 and C5 positions. nih.govrsc.orgIntroduction of aryl and amide groups. nih.govnih.gov
Modifications on the Piperidine RingModular synthesis of substituted piperidines. acs.orgCreation of highly elaborated chiral piperidines. acs.org

Synthetic Route Optimization and Scalability Considerations

The efficient and scalable synthesis of enantiomerically pure chiral indole-piperidine scaffolds, such as (R)-4-(3-Piperidinyl)-1H-indole, is a critical aspect of pharmaceutical development. While specific process chemistry data for this compound is not extensively available in public literature, the optimization and scalability of closely related regioisomers, such as (R)-3-(piperidin-3-yl)-1H-indole derivatives, provide a valuable framework for understanding the potential challenges and strategies. The synthesis of these complex molecules often involves multiple steps, including the formation of the indole and piperidine rings, followed by chiral resolution and functional group manipulations.

A common strategy to obtain the desired enantiomer involves the resolution of a racemic mixture of the piperidinyl-indole core. This can be achieved by forming diastereomers through reaction with a chiral auxiliary. Subsequent separation of these diastereomers and removal of the chiral auxiliary yields the enantiomerically pure target compound. The optimization of this process focuses on maximizing the yield and diastereoselectivity of the diastereomer formation step, as well as ensuring efficient separation and clean removal of the auxiliary.

Table 1: Optimization of N-alkylation for Diastereomer Formation *

EntryRacemic SubstrateChiral ReagentBaseSolventTemp (°C)Time (h)Diastereomeric Ratio (dr)Isolated Yield (%)
13-(piperidin-3-yl)-1H-indole(R)-IK₂CO₃CH₃CN451843:5778
25-Fluoro-3-(piperidin-3-yl)-1H-indole(S)-IIK₂CO₃CH₃CN451848:5285
35-Methoxy-3-(piperidin-3-yl)-1H-indole(S)-IIK₂CO₃CH₃CN451846:5482

*Data adapted from the synthesis of 3-(piperidin-3-yl)-1H-indole derivatives. nih.govmdpi.com (R)-I is (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methylester and (S)-II is (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide.

Following the formation of the diastereomers, their separation is a crucial step. Chromatographic methods, such as flash column chromatography or semi-preparative HPLC, are often employed. nih.govmdpi.com For a scalable process, the optimization of the chromatographic separation is paramount. This includes selecting the appropriate stationary and mobile phases to maximize the resolution between the diastereomers, as well as optimizing the loading capacity to increase throughput.

The final step in this strategy is the removal of the chiral auxiliary to yield the desired enantiopure product. This is typically achieved through hydrogenolysis. mdpi.com The efficiency of this step is dependent on the catalyst, solvent, and reaction conditions.

Table 2: Deprotection via Hydrogenolysis *

DiastereomerCatalystSolventPressure (atm)Time (h)Isolated Yield (%)
(3R,2S)-diastereomer10% Pd/CMeOH52492
(3S,2R)-diastereomer10% Pd/CMeOH52491

*Data adapted from the synthesis of 3-(piperidin-3-yl)-1H-indole derivatives. mdpi.com

For large-scale production, several factors need to be considered:

Cost and availability of starting materials and reagents: The economic viability of a synthetic route on a large scale is heavily dependent on the cost of raw materials.

Process safety: A thorough risk assessment of all chemical transformations is necessary to ensure safe operation at scale.

Waste management: The environmental impact of the process must be minimized by reducing waste and using greener solvents where possible.

Robustness and reproducibility: The synthetic route must be robust and consistently produce the final product in high yield and purity.

Developing a scalable synthesis for chiral molecules like this compound often requires significant process research and development to identify the most efficient, economical, and safe manufacturing route. While the data presented for the 3-substituted analogue provides a solid foundation, specific optimization for the 4-substituted isomer would be necessary to address any unique challenges posed by its structure.

Structure Activity Relationship Sar Studies of R 4 3 Piperidinyl 1h Indole and Analogues

Impact of Indole (B1671886) Ring Substitution on Biological Activity

The indole nucleus is a common motif in pharmacologically active compounds, and its substitution pattern profoundly influences biological activity. Modifications to the indole ring can alter electronic properties, lipophilicity, and steric profile, thereby affecting ligand-receptor interactions.

The position of a substituent on the indole ring can dramatically alter a compound's efficacy and functional activity. In a series of N-piperidinyl indoles developed as nociceptin (B549756) opioid receptor (NOP) ligands, a direct comparison between C2 and C3 substitution revealed significant differences. nih.gov Generally, 2-substituted indoles exhibited higher binding affinity and acted as full agonists, whereas the corresponding 3-substituted regioisomers were partial agonists with lower potency. nih.gov For example, the 2-hydroxymethyl indole was a potent NOP full agonist (EC₅₀ = 29.9 nM), while the 3-hydroxymethyl analogue was only a weak partial agonist (EC₅₀ = 117 nM). nih.gov Molecular docking studies suggest that substituents at the C2 position may allow for better occupation of a key hydrophobic pocket within the receptor, enhancing affinity and intrinsic activity. nih.gov

While direct comparisons for the 4-(3-piperidinyl)-1H-indole scaffold are scarce, studies on the related 4-azaindole-2-piperidine series showed that a 4-methoxyindole (B31235) analogue possessed significantly higher potency against Trypanosoma cruzi than analogues without this substitution. dndi.org This highlights that substitutions on the benzo portion of the indole ring are critical for modulating activity.

The chemical nature of the substituent—whether it is electron-donating or electron-withdrawing, bulky or compact, lipophilic or hydrophilic—is a crucial determinant of bioactivity. In studies of tetrahydro-γ-carbolines, which mimic the 4-(3-piperidyl)indole core, substitutions at the C8 position (analogous to C5 on the indole ring) were investigated. The data, summarized in the table below, show that modifying the substituent at this position has a profound impact on the potentiation of the CFTR protein.

Table 1: Effect of Indole C5-Position Analogue Substitution on CFTR Potentiator Activity Data from a study on 2-acyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, where position 8 corresponds to the indole C5 position. acs.org

CompoundSubstitution at Position 8 (Indole C5 equivalent)Efficacy (Emax, normalized)Potency (EC50, µM)
Analogue 1-OCH31.000.024
Analogue 2-H1.440.015
Analogue 3-F1.070.046

As shown, removing the 8-methoxy group to give the unsubstituted analogue (Analogue 2) resulted in slightly increased efficacy and potency. acs.org Introducing a fluorine atom (Analogue 3) maintained high efficacy but slightly reduced potency compared to the methoxy (B1213986) and unsubstituted versions. acs.org This indicates that this position is sensitive to electronic and steric changes, but a range of substituents can be tolerated. The synthesis of 5-fluoro and 5-methoxy derivatives of the related 3-(piperidin-3-yl)-1H-indole has also been a focus for developing new serotonin (B10506) receptor ligands, underscoring the pharmacological importance of these types of substitutions. nih.govnih.gov

Role of the Piperidine (B6355638) Moiety in Ligand-Target Interactions

The piperidine ring is not merely a structural linker but plays an active role in defining a compound's pharmacological profile through its stereochemistry and potential for substitution on the ring nitrogen.

Chirality is a critical factor in drug design, as enantiomers can exhibit vastly different affinities, efficacies, and safety profiles. For the 4-(3-piperidyl)indole scaffold, the stereocenter at C3 of the piperidine ring is paramount. This is powerfully demonstrated in studies of the rigid analogue, tetrahydro-γ-carboline. When the racemic compound was separated, the (R)-enantiomer was identified as the eutomer (the more active isomer), displaying over 64-fold higher potency than the (S)-enantiomer (the distomer) in CFTR potentiation assays. acs.org

Table 2: Stereochemical Effects on CFTR Potentiator Activity Data from a study on 8-methoxy-2-acyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. acs.org

CompoundStereochemistryEfficacy (Emax, normalized)Potency (EC50, µM)
Racemate(R/S)1.440.022
Eutomer(R)1.440.017
Distomer(S)1.311.1

This strong stereochemical preference underscores that a specific three-dimensional arrangement of the indole and piperidine moieties is required for optimal interaction with the biological target. The (R)-configuration correctly orients the scaffold, leading to a significant gain in binding affinity and potency. acs.org

The secondary amine of the piperidine ring is a key handle for chemical modification, allowing for the introduction of various groups to modulate a compound's properties. N-acylation and N-alkylation can alter solubility, cell permeability, and receptor-binding interactions. In the tetrahydro-γ-carboline series, the nature of the N-acyl group was a primary focus of SAR studies. Replacing the initial hit's N-acyl pyrazole (B372694) group with different heteroaryl moieties led to significant variations in activity.

Table 3: Influence of N-Piperidinyl Acyl Group on CFTR Potentiator Activity Data from a study on 8-methoxy-(R)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives. acs.org

CompoundN-Acyl GroupEfficacy (Emax, normalized)Potency (EC50, µM)
Analogue 45-(Trifluoromethyl)pyrazol-3-yl-carbonyl1.000.024
Analogue 5Pyrazol-3-yl-carbonyl0.1710.6
Analogue 65-Phenyl-pyrazol-3-yl-carbonyl0.840.82
Analogue 7Thiazol-2-yl-carbonyl0.29>100

The data clearly show that a 5-(trifluoromethyl)pyrazol-3-yl-carbonyl group (Analogue 4) provided optimal potency. acs.org Removal of the trifluoromethyl group (Analogue 5) or its replacement with a phenyl group (Analogue 6) caused a dramatic loss in activity. acs.org Switching the pyrazole ring for a thiazole (B1198619) (Analogue 7) was also highly detrimental. acs.org This demonstrates that the N-acyl substituent is involved in specific and sensitive interactions with the target protein, where both the ring system and its substituents are critical for high-affinity binding.

Linker Chemistry and Conformational Freedom in SAR

The spatial relationship between the indole and piperidine pharmacophores is dictated by the linkage connecting them. In 4-(3-piperidyl)-1H-indole, this is a direct C-C bond, which restricts but does not eliminate conformational flexibility. The importance of this defined orientation is powerfully illustrated by SAR studies on conformationally constrained analogues.

The tetrahydro-γ-carboline scaffold, by cyclizing the structure, locks the relative orientation of the indole and piperidine rings. The high potency of compounds from this series, particularly the (R)-enantiomer, strongly suggests that this rigid conformation is highly favorable for binding to its target. acs.org

Further evidence for the importance of conformational constraint comes from an analogue where the six-membered piperidine ring was expanded to a seven-membered azepane ring. This modification, which introduces greater conformational flexibility, resulted in a 38-fold drop in potency. acs.org This finding implies that while some flexibility is inherent to the parent scaffold, excessive freedom of movement is detrimental, and the pre-organized conformation of the rigid tetrahydro-γ-carboline is optimal for minimizing the entropic penalty upon binding.

Identification of Key Pharmacophores

The fundamental pharmacophore of the (R)-4-(3-Piperidinyl)-1H-indole series and its analogues consists of the indole nucleus connected to a piperidine ring. Structure-Activity Relationship (SAR) studies have focused on elucidating the importance of these two core structures, the nature and position of their linkage, and the influence of substituents on both rings.

Research into related compounds has established that the piperidine ring is a crucial pharmacophore for a variety of biological activities. nih.gov For ligands targeting the ORL-1 receptor, a series of indoles with a piperidine ring at the 3-position were synthesized, indicating the importance of this core structure for high-affinity binding. nih.gov Investigations into these 3-(4-piperidinyl)indoles and related structures explored the impact of modifications at the piperidine nitrogen, the indole nitrogen, and the phenyl portion of the indole core. nih.gov

Similarly, studies on different scaffolds have reinforced the significance of specific substitutions. For a series of benzothiophene-carboxamide and indole compounds acting as inhibitors of protein-protein interactions, a 4-piperidin-1-ylphenyl or a similar 4-pyrrolidin-1-ylphenyl group was found to be essential for inhibitory activity. nih.gov

Detailed research findings on the key pharmacophoric elements are outlined below:

The Indole Core and Bioisosteric Replacements : The indole ring system is a primary component of the pharmacophore. However, it can sometimes be successfully replaced by bioisosteres. In one study, replacing the indole core with a structurally similar, less polar benzothiophene (B83047) core led to a twofold increase in activity against the AF9-DOT1L interaction, highlighting that while the general bicyclic aromatic structure is important, modifications can lead to improved potency. nih.gov

Position of the Piperidine Linkage : The point of attachment of the piperidine ring to the indole core significantly influences activity and selectivity. Comparisons between 2-substituted and 3-substituted N-piperidinyl indoles revealed that this positioning affects the molecule's intrinsic activity and receptor selectivity. nih.gov For instance, 2-substituted N-piperidinyl indoles were found to be full agonists at the NOP receptor, whereas the 3-substituted analogues were partial agonists. nih.gov

Substituents on the Indole Ring : The addition of substituents to the indole ring is a key area of SAR exploration. In a series of indole compounds, various groups were tested at the 5-position. nih.gov As shown in the table below, compounds with 4-piperidin-1-ylphenyl and 4-pyrrolidin-1-ylphenyl groups at this position demonstrated favorable inhibitory activity. nih.gov

Table 1: Activity of 5-Substituted Indole Analogues Against the AF9-DOT1L Interaction

Compound R⁵ Group Activity (IC₅₀)
15 4-piperidin-1-ylphenyl 3.6 µM
16 4-pyrrolidin-1-ylphenyl 2.7 µM
23 4-piperidin-1-ylphenyl (with 3-carboxylamide sidechain) Reduced activity

Data sourced from research on small-molecule inhibitors of protein-protein interactions. nih.gov

Substituents on the Piperidine Ring : The piperidine ring itself is a critical site for modification. However, SAR studies on 3-piperidin-4-yl-1H-indoles as potential antimalarial agents showed that this scaffold is intolerant to most modifications on the piperidine's nitrogen atom. nih.gov In a different series targeting the NOP receptor, SAR analysis indicated that adding basic functional groups, such as an amine or guanidine, to the piperidine moiety resulted in a modest improvement in binding affinity and potency. nih.gov The nature of the substituent on related heterocyclic rings also proved critical; replacing a piperidinyl or pyrrolidinyl group with a morpholine (B109124) or a diethylamino group significantly decreased inhibitory activity in one series of compounds. nih.gov

Table 2: Effect of Piperidine Ring Analogues on AF9-DOT1L Interaction

Compound Core R⁶ Group Activity (IC₅₀)
1 Indole 4-piperidin-1-ylphenyl ~3.2 µM
24 Benzothiophene 4-piperidin-1-ylphenyl 1.6 µM
25 Benzothiophene 4-pyrrolidin-1-ylphenyl 5.3 µM
26 Benzothiophene 4-morpholinophenyl 40% inhibition at 5 µM
27 Benzothiophene 4-diethylaminophenyl 25% inhibition at 5 µM

Data sourced from studies on benzothiophene-carboxamide compounds. nih.gov The activity for compound 1 is inferred from the text stating compound 24 has ~2x activity.

Unable to Generate Article Due to Lack of Scientific Data

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient public data to generate a scientifically accurate article on the chemical compound This compound according to the specified outline.

Searches for the pharmacological properties of this specific compound, including its interactions with G Protein-Coupled Receptors (GPCRs), enzymes, and other molecular targets, did not yield any published research findings. A database entry for the racemic mixture, 4-(piperidin-3-yl)-1H-indole, explicitly notes the absence of available literature data uni.lu.

While research exists for structurally related but distinct isomers and derivatives, the strict requirement to focus solely on This compound cannot be met. For context, some of the available research on related scaffolds includes:

Antiparasitic Activity of an Isomer: The isomeric scaffold, 3-piperidin-4-yl-1H-indole , was investigated as a potential antimalarial chemotype. A study synthesized a series of these compounds and evaluated their activity against Plasmodium falciparum, identifying a lead compound with an EC50 value of approximately 3 μM against drug-resistant and sensitive strains nih.govijpsr.com.

Serotonin Receptor Agonism in Related Compounds: Various indole-piperidine derivatives have been explored as serotonin receptor agonists. For example, series of 3-[3-(piperidin-1-yl)propyl]indoles and 4-hydroxy-1-[3-(indol-3-yl)propyl]piperidines were synthesized and identified as selective 5-HT1D receptor agonists for potential migraine treatment nih.govnih.gov.

CFTR Modulation by Complex Indole-Piperidines: Complex structures, such as spiro[piperidine-4,1-pyrido[3,4-b]indoles], have been identified as 'co-potentiators' that can help restore the function of certain mutated forms of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein nih.govnih.gov.

Cannabinoid Receptor Modulation: Other indole derivatives, like indole-2-carboxamides, have been studied as allosteric modulators of the cannabinoid type-1 (CB1) receptor ijpsr.comnih.gov.

It is crucial to note that these findings are not directly applicable to This compound . The pharmacological activity of a compound is highly specific to its unique three-dimensional structure, and data from isomers or related derivatives cannot be accurately extrapolated.

Given the lack of specific data for This compound , creating the requested article would require speculation and could not be based on factual, scientific evidence. Therefore, in the interest of maintaining scientific accuracy, the article cannot be generated.

Pharmacological Characterization and Mechanistic Investigations of R 4 3 Piperidinyl 1h Indole

Cellular and Biochemical Mechanism of Action Studies

Signal Transduction Pathway Modulation

There is no available information detailing the effects of (R)-4-(3-Piperidinyl)-1H-indole on any intracellular signal transduction pathways. It is unknown whether this compound modulates key signaling cascades, such as those involving cyclic adenosine (B11128) monophosphate (cAMP), protein kinases, or calcium mobilization.

Cellular Activity and Functional Assays

No data from cellular or functional assays for this compound have been published. This includes a lack of information on its potency, efficacy, or functional activity (agonist, antagonist, or modulator) at any specific biological target.

Preclinical Pharmacodynamics

There are no published preclinical pharmacodynamic studies for this compound. Information regarding its effects in in vivo models, such as dose-response relationships for any physiological or behavioral outcomes, is not available.

Computational Chemistry and Molecular Modeling Applications

Ligand-Receptor Docking and Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. ajrconline.org For derivatives of (R)-4-(3-Piperidinyl)-1H-indole, docking studies are instrumental in elucidating their binding modes within the active sites of various receptors.

Research on related N-piperidinyl indole (B1671886) structures has provided a framework for understanding these interactions. For instance, molecular docking of N-piperidinyl indoles into the nociceptin (B549756) opioid peptide (NOP) receptor and the mu-opioid peptide (MOP) receptor has revealed key structural determinants for binding affinity and functional activity. nih.gov Studies have shown that substitution patterns on the indole ring significantly influence how the ligand orients itself within the receptor's binding pocket. nih.gov For example, 2-substituted indoles were found to have higher NOP binding affinities than their 3-substituted counterparts. Docking simulations suggest this increased affinity may be due to the ligand occupying a minor hydrophobic pocket, which is conserved in both NOP and MOP receptors. nih.gov

In the case of 3-substituted aminomethyl indoles, docking simulations indicated that an ionic interaction between the charged amino group and negatively charged residues, such as glutamic acid, on the receptor's extracellular loop can enhance binding affinity. nih.gov These predictions allow researchers to rationalize structure-activity relationships (SAR), where small changes in a molecule's structure can lead to significant differences in biological activity. nih.govnih.gov

Receptor TargetKey Interacting ResiduesType of InteractionPredicted Outcome
NOP ReceptorGlu194, Glu199Ionic InteractionIncreased Binding Affinity nih.gov
NOP/MOP ReceptorsTM2-TM3 PocketHydrophobic InteractionIncreased Binding Affinity & Agonist Activity nih.gov
GABA-A ReceptorOrthosteric Binding SiteHydrogen Bonding, van der WaalsModulation of Receptor Activity nih.gov

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static snapshot of a ligand in its binding site, the reality is a dynamic process. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to explore the flexibility of both the ligand and the receptor over time. ijpras.com

Conformational analysis of the piperidinyl-indole scaffold is critical, as constraining the side chain has been shown to be an effective strategy for optimizing both activity and selectivity for targets like the serotonin (B10506) transporter (SERT). nih.gov The (R)-configuration of the piperidine (B6355638) ring dictates a specific three-dimensional arrangement, which influences how the molecule can orient itself to fit within a binding pocket.

MD simulations can take a docked ligand-receptor complex and simulate its movement over time, typically on the nanosecond to microsecond scale. ijpras.com This provides insights into the stability of the predicted binding pose. ijpras.comresearchgate.net For a molecule like this compound, MD simulations can confirm if key interactions, such as hydrogen bonds or ionic bonds predicted by docking, are maintained throughout the simulation. ijpras.com Furthermore, these simulations can reveal conformational changes in the receptor induced by the ligand binding, offering a more complete picture of the binding event. duke.edu The binding free energy, a measure of the affinity of the ligand for the receptor, can also be calculated from these simulations, providing a quantitative assessment of the interaction. ijpras.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. pensoft.net For indole-based compounds, including those with piperidine substituents, QSAR is a powerful tool for predicting the activity of novel molecules before they are synthesized. nih.govmdpi.com

A QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as electronic (e.g., charge distribution), steric (e.g., size and shape), and hydrophobic (e.g., lipophilicity) characteristics. researchgate.net A mathematical model is then generated that correlates these descriptors with the measured biological activity (e.g., IC₅₀ or EC₅₀ values). mdpi.comresearchgate.net

For the this compound scaffold, a QSAR model could reveal which properties are most important for its desired biological effect. For example, a model might show that increasing the hydrogen-bond donor capacity at a specific position on the indole ring while maintaining a certain level of lipophilicity leads to higher activity. mdpi.com These models, once validated, can be used for the virtual screening of large compound libraries and serve as a theoretical foundation for the rational, de novo design of new, more potent analogs. pensoft.netnih.gov

Descriptor TypeSpecific Descriptor ExampleProperty MeasuredPotential Influence on Activity
ElectronicPartial ChargesElectron distribution in the moleculeGuides electrostatic and ionic interactions researchgate.net
StericMolar RefractivityMolecular volume and polarizabilityAffects fit within the binding pocket mdpi.com
HydrophobicLogPLipophilicity / Water-octanol partition coefficientInfluences membrane permeability and hydrophobic interactions mdpi.com
TopologicalTopological Polar Surface Area (TPSA)Sum of surfaces of polar atomsPredicts transport properties like intestinal absorption thesciencein.org

De Novo Design and Virtual Screening Approaches

The insights gained from docking, MD simulations, and QSAR modeling converge in the application of de novo design and virtual screening. These approaches aim to identify novel chemical entities with desired biological activity. nih.gov

Virtual screening is the process of using a computer to search large libraries of existing compounds to identify those that are most likely to bind to a drug target. mdpi.com This can be done through two main approaches:

Structure-based virtual screening (SBVS): This method uses docking to fit a large number of compounds into the 3D structure of a target receptor. Compounds are then ranked based on their predicted binding affinity or docking score. mdpi.com

Ligand-based virtual screening (LBVS): When the 3D structure of the target is unknown, this method uses information from known active ligands. A model, such as a pharmacophore or a QSAR equation derived from compounds like this compound, is used to search for new molecules with similar properties. mdpi.com

De novo design, on the other hand, is a more creative computational process. Instead of searching existing libraries, algorithms build novel molecules from scratch, piece by piece, directly within the binding site of the target receptor. duke.edu This approach can be guided by the "rules" established through QSAR and an understanding of the key interactions identified through docking and MD simulations, potentially leading to the discovery of entirely new chemotypes. pensoft.net For instance, a hit compound identified from a high-throughput screen can serve as the starting point for optimization using these computational design strategies. nih.gov

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for probing the molecular architecture of (R)-4-(3-Piperidinyl)-1H-indole, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound and its derivatives. nih.govnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment of protons (¹H), carbons (¹³C), and other relevant nuclei like ¹⁵N and ¹⁹F.

¹H NMR: Proton NMR spectra provide detailed information about the number of different types of protons and their neighboring environments. For indole (B1671886) derivatives, characteristic signals are observed for the aromatic protons of the indole ring and the aliphatic protons of the piperidine (B6355638) ring. rsc.orghmdb.cahmdb.cachemicalbook.com The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are all instrumental in assigning specific protons to their positions within the molecule. nih.gov For instance, the indole NH proton typically appears as a broad singlet downfield. amazonaws.com

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. nih.govmdpi.com Each unique carbon atom in this compound gives a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, attached to a heteroatom). ipb.pt For example, the carbon atoms of the indole ring resonate in the aromatic region, while the piperidine carbons appear in the aliphatic region. rsc.org Analysis of ¹³C NMR spectra for diastereomeric derivatives of 3-(piperidin-3-yl)-1H-indole has shown that the chemical shifts of the piperidine ring carbons, particularly at the C2 and C6 positions, can vary significantly between diastereomers, aiding in their differentiation. nih.gov

¹⁵N and ¹⁹F NMR: While less common than ¹H and ¹³C NMR, ¹⁵N and ¹⁹F NMR can provide valuable structural information, especially for derivatives of this compound containing these isotopes. For example, in the synthesis of fluorinated analogs like (R)-5-fluoro-3-(piperidin-3-yl)-1H-indole, ¹⁹F NMR would be a critical tool for confirming the position and presence of the fluorine atom. nih.govrsc.org Similarly, ¹⁵N NMR can offer insights into the electronic environment of the nitrogen atoms in the indole and piperidine rings. ipb.pt

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule. ipb.ptrsc.org

Table 1: Representative NMR Data for 3-(Piperidin-3-yl)-1H-indole Derivatives

NucleusChemical Shift (δ) Range (ppm)MultiplicityNotes
¹H NMR
Indole NH~8.0 - 9.0Broad singletChemical shift is solvent-dependent.
Indole Aromatic H~6.9 - 7.8Multiplets, doubletsSpecific shifts and couplings depend on substitution.
Piperidine CH (axial & equatorial)~1.5 - 3.5MultipletsComplex splitting patterns due to coupling.
¹³C NMR
Indole Aromatic C~110 - 138SingletsSpecific shifts distinguish substituted and unsubstituted carbons.
Piperidine CH₂~24 - 55SingletsChemical shifts are sensitive to the substituent on the nitrogen and the stereochemistry.

Note: The exact chemical shifts can vary depending on the solvent, concentration, and specific derivative of the compound. The data presented is a generalized representation based on available literature.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. nih.govnih.gov This technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound. rsc.orgrsc.org For instance, the calculated mass of a protonated molecule of a 3-(piperidin-3-yl)-1H-indole derivative can be compared to the experimentally found mass to verify its elemental composition. rsc.org

The fragmentation pattern observed in the mass spectrum can also offer structural information. The molecule may break apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can help to identify different structural components of the parent molecule. researchgate.net Common ionization techniques used for such compounds include Electrospray Ionization (ESI). rsc.org

Table 2: Representative Mass Spectrometry Data for 3-(Piperidin-1-yl)methyl-1H-indole Derivatives

DerivativeIonization Mode[M+H]⁺ (m/z)Reference
3-(Phenyl(piperidin-1-yl)methyl)-1H-indoleESI291 rsc.org
3-(Piperidin-1-yl(pyridin-4-yl)methyl)-1H-indoleESI292 rsc.org
3-((4-chlorophenyl)(pyrrolidin-1-yl)methyl)-1H-indoleESI311 rsc.org

Note: The table shows data for structurally related compounds to illustrate the application of mass spectrometry.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. researchgate.net This method measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies.

For an indole-containing compound, the IR spectrum will typically show a characteristic N-H stretching vibration for the indole ring in the region of 3400-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the piperidine ring appears just below 3000 cm⁻¹. rsc.org The aromatic C=C stretching vibrations of the indole ring typically give rise to absorptions in the 1450-1600 cm⁻¹ region. researchgate.net The presence of a secondary amine in the piperidine ring can also be identified by its characteristic N-H stretching and bending vibrations. thermofisher.com

Table 3: Typical Infrared Absorption Frequencies for Indole and Piperidine Moieties

Functional GroupVibration TypeApproximate Frequency (cm⁻¹)
Indole N-HStretch3400 - 3500
Aromatic C-HStretch3000 - 3100
Aliphatic C-H (Piperidine)Stretch2850 - 2960
Aromatic C=CStretch1450 - 1600
C-NStretch1180 - 1360

Note: The exact frequencies can be influenced by the molecular environment and physical state of the sample.

Chromatographic Methods for Purity and Diastereomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its stereoisomers and other impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity and enantiomeric excess of this compound. nih.govnih.gov This technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).

For purity assessment, a reversed-phase HPLC method is commonly used, often with a C8 or C18 column. nih.gov The compound is dissolved in a suitable solvent and injected into the HPLC system. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for the quantification of purity.

Crucially, for a chiral molecule like this compound, chiral HPLC is necessary to separate the (R)- and (S)-enantiomers. rsc.org This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. mdpi.com The separation of diastereomeric derivatives of 3-(piperidin-3-yl)-1H-indole has been successfully achieved using HPLC, allowing for the determination of the diastereomeric ratio (dr). nih.gov The choice of the chiral column and the mobile phase composition are critical for achieving good separation. researchgate.net

Table 4: Example of HPLC Conditions for Separation of Indole Derivatives

ParameterCondition
ColumnChiralpak IA
Mobile PhaseHexane/2-propanol (4:1)
Flow Rate0.7 mL/min
DetectionUV at 254 nm
Temperature25 °C

Note: These conditions are for a related compound and serve as an illustrative example. rsc.org Optimal conditions for this compound would need to be specifically developed.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful chromatographic technique that can be used for the purity assessment of this compound, provided the compound is sufficiently volatile and thermally stable. rsc.org In GC, the sample is vaporized and swept by a carrier gas (the mobile phase) through a column containing the stationary phase. Separation is based on the differential partitioning of the components between the gas and stationary phases.

GC can be used to detect and quantify volatile impurities. When coupled with a mass spectrometer (GC-MS), it provides a highly specific method for both separation and identification of the components of a mixture. researchgate.net For chiral analysis, a chiral GC column can be employed to separate enantiomers.

While HPLC is often preferred for non-volatile or thermally labile compounds, GC can be a valuable tool for analyzing certain derivatives or for screening for specific volatile impurities. rsc.org

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules like this compound. researchgate.neted.ac.uk This powerful technique provides precise information about the spatial arrangement of atoms within a single crystal, thereby revealing the molecule's absolute stereochemistry. researchgate.net The process is particularly crucial for enantiopure compounds, as it distinguishes the R-enantiomer from its S-counterpart. ed.ac.uk

The determination of absolute structure is only possible for crystals that lack a center of inversion (i.e., non-centrosymmetric space groups), which is a prerequisite for chiral, enantiopure compounds. ed.ac.uk The method relies on the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the energy of the X-rays used is near the absorption edge of an atom in the crystal. researchgate.neted.ac.uk This effect creates small, but measurable, differences between the intensities of reflections with indices (hkl) and (-h-k-l), known as Bijvoet pairs. researchgate.net These differences break Friedel's Law and allow for the assignment of the correct enantiomeric form. ed.ac.uk

In practice, a suitable single crystal of the compound, or a derivative, is grown and mounted on a diffractometer. nih.gov The crystal is then irradiated with X-rays, typically from a copper (Cu Kα) or molybdenum (Mo Kα) source, and the diffraction pattern is collected. nih.gov For derivatives of piperidinyl-indoles, systematic studies using single-crystal X-ray crystallography have been successfully used to determine the molecular structure and absolute configuration of the enantiomers. nih.govmdpi.comnih.gov For instance, in related studies, the absolute configuration was determined for enantiomeric pairs of 3-(piperidin-3-yl)-1H-indole derivatives. nih.govmdpi.com

The collected diffraction data is processed and refined. A key indicator in the determination of absolute configuration for a light-atom molecule is the Flack parameter. ed.ac.uk A Flack parameter value close to 0 indicates that the model has the correct absolute structure, while a value near 1 suggests the inverted structure is correct. ed.ac.uk

ParameterDescriptionTypical Value/Observation
Crystal System The symmetry system to which the crystal belongs (e.g., Monoclinic, Orthorhombic).Determined from diffraction data. For a related compound, a monoclinic system was observed. nih.gov
Space Group The specific symmetry group of the crystal. Must be non-centrosymmetric for absolute configuration determination.e.g., P2₁ nih.gov
Flack Parameter A parameter refined against the diffraction data to determine the absolute structure. A value close to 0 confirms the assigned configuration.x ≈ 0
Radiation Source The source of X-rays used for the diffraction experiment.Cu Kα (λ = 1.5418 Å) or Mo Kα (λ = 0.7107 Å)
Temperature The temperature at which the data is collected, often cryogenic to reduce thermal motion.e.g., 150 K nih.gov

Purity Analysis by Titration and Elemental Analysis

Beyond structural elucidation, confirming the purity of a compound is a critical aspect of its analysis. Titration and elemental analysis are fundamental, quantitative methods used for this purpose.

Titration

Nonaqueous acid-base titration is a common and effective method for determining the purity of amine-containing compounds like 4-(3-Piperidinyl)-1H-indole. vwr.comavantorsciences.comresearchgate.net Since the piperidine ring contains a basic secondary amine, it can be titrated with a standardized acid. This technique is frequently applied in the pharmaceutical industry for the quality control of active ingredients. researchgate.net

The analysis is typically performed in a nonaqueous solvent system, such as anhydrous acetic acid, because it enhances the basicity of the amine, providing a sharper and more distinct titration endpoint compared to aqueous solutions. researchgate.net A strong acid, such as perchloric acid (HClO₄) dissolved in a suitable solvent, is commonly used as the titrant. researchgate.net The endpoint of the titration can be detected potentiometrically. For similar compounds like 3-(Piperidin-4-yl)-1H-indole, a purity of ≥98.0% is often specified as determined by nonaqueous titration. vwr.comavantorsciences.com

Elemental Analysis

Elemental analysis provides a fundamental assessment of a compound's purity by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, etc.). The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula. A close correlation between the experimental and theoretical values provides strong evidence of the sample's purity and confirms its elemental composition.

For this compound, the theoretical elemental composition is calculated from its molecular formula.

ElementSymbolAtomic WeightNumber of AtomsTotal Weight% Composition
CarbonC12.01113156.14377.95%
HydrogenH1.0081616.1288.06%
NitrogenN14.007228.01413.99%
Total 200.285 100.00%

Note: The molecular formula for this compound is C₁₃H₁₆N₂ and its molecular weight is 200.29 g/mol . nih.gov The values in the table are calculated based on this information.

Preclinical Pharmacokinetic Evaluation

Absorption and Distribution Studies

In vitro models, such as the Caco-2 cell permeability assay, are commonly used to predict the intestinal absorption of drug candidates. These cells, derived from human colon adenocarcinoma, form a monolayer that mimics the intestinal epithelial barrier. The apparent permeability coefficient (Papp) is a key parameter derived from these assays to classify compounds as having low, moderate, or high absorption potential.

For structurally related indole-containing compounds, species differences in absorption have been noted. For example, in one study, an indole-containing endothelin antagonist was estimated to have 30% absorption in rats and 100% in dogs. The distribution of a drug is influenced by its affinity for plasma proteins. High plasma protein binding can limit the amount of free drug available to exert its pharmacological effect and to be cleared from the body. Equilibrium dialysis and ultrafiltration are common methods to determine the fraction of drug bound to plasma proteins.

Metabolism and Biotransformation Pathways

The metabolic fate of (R)-4-(3-Piperidinyl)-1H-indole has not been specifically detailed in published literature. However, studies on analogous compounds provide insights into its likely biotransformation pathways. The indole (B1671886) ring and the piperidine (B6355638) moiety are both susceptible to metabolic enzymes, primarily the cytochrome P450 (CYP) family.

For a related series of 2-aryl-3-(4-piperidyl)indoles, metabolic studies with a representative compound, 3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole, identified oxidation at the 6-position of the indole ring as a major metabolic route both in vitro and in vivo in rats. This suggests that hydroxylation of the indole nucleus is a probable metabolic pathway for this compound.

Furthermore, research on the metabolism of 4-aminopiperidine-containing drugs indicates that N-dealkylation is a predominant metabolic reaction, largely catalyzed by the CYP3A4 isoform. This process involves the removal of a substituent from the piperidine nitrogen. Other potential metabolic transformations for this class of compounds include hydroxylation of the piperidine ring and subsequent oxidation to a ketone.

The general metabolic pathways for indole itself involve initial oxidation by CYP enzymes to form various hydroxylated metabolites, which can then undergo further conjugation reactions before excretion.

Table 1: Potential Metabolic Pathways for Indole and Piperidine Moieties

MoietyMetabolic ReactionPrimary EnzymesResulting Metabolites
IndoleHydroxylationCytochrome P450 (e.g., CYP2D6, CYP3A4)Hydroxy-indole derivatives
PiperidineN-dealkylationCytochrome P450 (e.g., CYP3A4)Dealkylated piperidine derivatives
PiperidineRing HydroxylationCytochrome P450Hydroxy-piperidine derivatives

Excretion Routes

Specific studies detailing the excretion routes of this compound are not available. In general, for compounds of this nature, excretion occurs via both renal and fecal routes. The relative contribution of each pathway depends on the physicochemical properties of the parent drug and its metabolites.

Metabolites that are more water-soluble, often formed through phase II conjugation reactions (e.g., glucuronidation), are typically excreted in the urine. Less polar compounds and those that are not well-absorbed orally are more likely to be eliminated in the feces. For other piperazine-containing compounds, the majority of the radioactive dose was found in the urine of dogs and humans, while in rats, it was predominantly in the feces.

Bioavailability Assessment in Preclinical Models

The oral bioavailability of a drug is a critical parameter, representing the fraction of an orally administered dose that reaches systemic circulation. No specific oral bioavailability data for this compound in preclinical models have been published.

However, studies on structurally similar compounds highlight strategies to improve this parameter. For a series of 3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indoles, blocking a site of metabolism was shown to enhance bioavailability. The parent compound in this series, which underwent oxidation at the 6-position of the indole, had a certain level of bioavailability in rats. By introducing a fluorine atom at this position to block metabolism, the resulting compound, 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole, demonstrated a significantly improved oral bioavailability of 80% in rats. This suggests that the bioavailability of this compound could be influenced by its metabolic stability.

Table 2: Oral Bioavailability of a Structurally Related Indole-Piperidine Compound in Rats

CompoundStructural ModificationOral Bioavailability (%) in Rats
3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indoleParent CompoundData not specified
6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indoleFluorination at the 6-position of the indole80

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